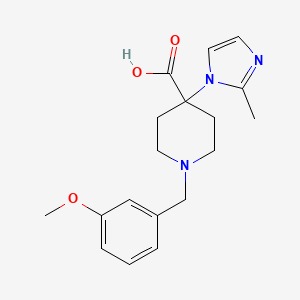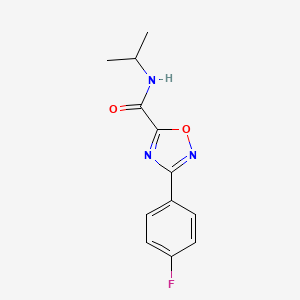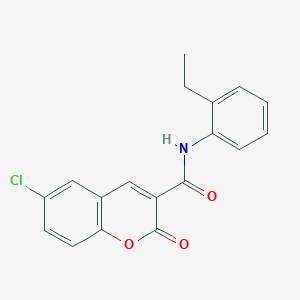![molecular formula C24H30N2O6S B5298947 (2E)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B5298947.png)
(2E)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-3-(3,4,5-trimethoxyphenyl)prop-2-enamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a combination of a piperidine ring, a sulfonyl group, and a trimethoxyphenyl group, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-3-(3,4,5-trimethoxyphenyl)prop-2-enamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes:
Formation of the piperidine derivative: Starting with 4-methylpiperidine, the compound is reacted with a sulfonyl chloride to introduce the sulfonyl group.
Coupling with the phenyl group: The sulfonylated piperidine is then coupled with a phenyl derivative, such as 4-bromoaniline, under suitable conditions to form the desired intermediate.
Formation of the final product: The intermediate is then reacted with 3,4,5-trimethoxybenzaldehyde under appropriate conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-3-(3,4,5-trimethoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(2E)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-3-(3,4,5-trimethoxyphenyl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (2E)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-3-(3,4,5-trimethoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in coordination chemistry.
Bromomethyl methyl ether: A reagent used in organic synthesis.
Uniqueness
(2E)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-3-(3,4,5-trimethoxyphenyl)prop-2-enamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
(E)-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O6S/c1-17-11-13-26(14-12-17)33(28,29)20-8-6-19(7-9-20)25-23(27)10-5-18-15-21(30-2)24(32-4)22(16-18)31-3/h5-10,15-17H,11-14H2,1-4H3,(H,25,27)/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAFCYDRCWKVEOE-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-methyl-2-[3-(3-methylphenoxy)azetidin-1-yl]-2-oxoethanamine](/img/structure/B5298870.png)
![2-[1-[1-(2-Methoxyphenyl)pyrazole-4-carbonyl]-1,4-diazepan-6-yl]acetic acid](/img/structure/B5298875.png)
![2-(2,3-dihydro-1H-indol-1-yl)-N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-2-oxoacetamide](/img/structure/B5298878.png)
![methyl (Z)-2-[[4-(2-methylpropoxy)benzoyl]amino]-3-phenylprop-2-enoate](/img/structure/B5298890.png)
![N-[5-(butan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B5298895.png)
![5-methoxy-2-[3-(2-methoxyphenyl)acryloyl]phenyl 2-furoate](/img/structure/B5298902.png)
![2-(4-methoxy-3-methylphenyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B5298905.png)
![4-(7-methylthieno[3,2-d]pyrimidin-4-yl)-N-(pyridin-2-ylmethyl)piperazine-2-carboxamide](/img/structure/B5298912.png)


![(3aS,6aR)-5-(4-imidazol-1-ylbenzoyl)-3-oxo-2,3a,4,6-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-6a-carboxylic acid](/img/structure/B5298933.png)
![(E)-1-(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE](/img/structure/B5298934.png)

![2-[[5-(2-Methylpropyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-nitrophenyl)ethanone](/img/structure/B5298966.png)
